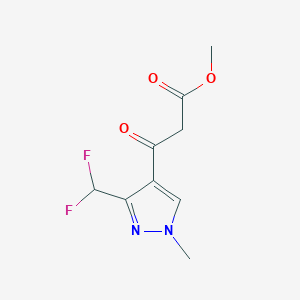

Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

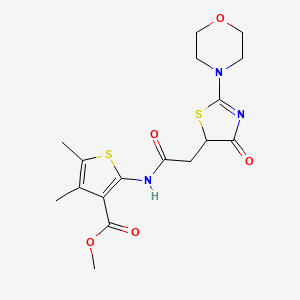

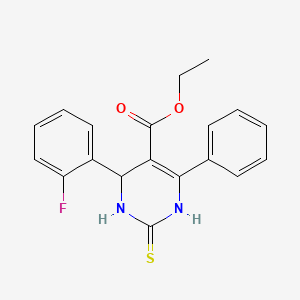

“Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate” is a chemical compound that is used in the synthesis of various substances . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .

Synthesis Analysis

The synthesis of this compound involves several steps. One reported method includes the reaction of dichloro ethyl acetoacetate with an alkali, followed by a reaction with a Vilsmeier reagent to obtain an intermediate. This intermediate then undergoes a cyclization reaction with methyl hydrazine to form 1-methyl-3-dichloromethyl-ethyl-4-pyrazole carboxylate. A halogen exchange reaction is then performed with a fluorination reagent to obtain 3-(difluoromethyl)-1-methyl-1H-ethyl-4-pyrazole carboxylate. Finally, a hydrolysis reaction is performed with a sodium hydroxide solution, followed by neutralization treatment with an acid to obtain high-purity 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various methods such as 1H NMR, 13C NMR, and HRMS . The configuration of the oxime ester was confirmed to be E by the X-ray single crystal diffraction .Chemical Reactions Analysis

This compound is used as an intermediate in the synthesis of various substances. For example, it is used in the synthesis of novel 3-(difluoromethyl)-1-methyl pyrazole-4-carboxylic oxime esters, which have shown antifungal activities against Botrytis cinerea, Valsa mali, and Gaeumannomyces graminis .Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.12 g/mol . The melting point is reported to be 200–201°C .Applications De Recherche Scientifique

Late-stage Difluoromethylation

This compound could be used in late-stage difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X could be C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines

“Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate” could be used in the synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines . This process involves the HFIP-promoted Friedel–Crafts reaction of difluoroacetaldehyde ethyl hemiacetal and imidazo[1,2-a]pyridines .

Pharmaceutical Applications

The CF2H unit, which is part of this compound, is a good hydrogen bond donor and may serve as a bioisostere for hydroxy, thiol, and amide groups . It has additional attractive properties such as its ability to modulate lipophilicity, polarity, and conformational preferences . Therefore, CF2H-containing compounds may be widely applied in the fields of pharmaceuticals .

Agrochemical Applications

Similar to its pharmaceutical applications, the CF2H unit’s unique chemical properties make it useful in the field of agrochemicals .

Advanced Functional Materials

The CF2H unit’s ability to modulate lipophilicity, polarity, and conformational preferences can also be leveraged in the development of advanced functional materials .

Large-Scale Preparation

This compound’s conversion could be readily carried out on a 5 mmol scale to obtain the desired product in good yield, proving its applicability to gram-scale preparation .

Safety and Hazards

The safety data sheet for this compound suggests that it may cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness. It is also suspected of causing cancer . It is advised to avoid dust formation, avoid breathing mist, gas, or vapors, and to use personal protective equipment .

Orientations Futures

The compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Mécanisme D'action

Target of Action

The primary target of Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate, also known as METHYL 3-[3-(DIFLUOROMETHYL)-1-METHYLPYRAZOL-4-YL]-3-OXOPROPANOATE, is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production within cells.

Mode of Action

This compound acts by inhibiting the succinate dehydrogenase (SDH) enzyme . The inhibition of SDH disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in energy production within the cell .

Biochemical Pathways

The inhibition of SDH affects the tricarboxylic acid (TCA) cycle or Krebs cycle, a crucial biochemical pathway involved in cellular respiration . The TCA cycle is responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide, water, and energy. Disruption of this cycle due to SDH inhibition leads to a decrease in energy production and can have downstream effects on various cellular processes .

Result of Action

The inhibition of SDH by this compound leads to a decrease in energy production within the cell . This can result in the death of the cell, particularly in cells that are highly dependent on the TCA cycle for energy production . This is why this compound is used as an intermediate in the synthesis of fungicides, as it can effectively kill fungi by disrupting their energy production .

Propriétés

IUPAC Name |

methyl 3-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O3/c1-13-4-5(8(12-13)9(10)11)6(14)3-7(15)16-2/h4,9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFLCHKVXLXROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![3-(3,5-Dimethylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2443887.png)

![3-(Azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2443889.png)

![(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2443891.png)

![2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2443895.png)

![2-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2443897.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443901.png)